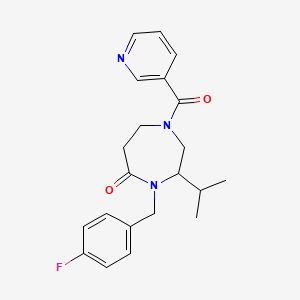
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one, also known as FLB-457, is a selective dopamine D2 receptor antagonist. It has been extensively studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.
作用机制
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one acts as a selective dopamine D2 receptor antagonist, which means that it blocks the action of dopamine at these receptors. Dopamine is a neurotransmitter that is involved in several key functions in the brain, including motivation, reward, and movement. In schizophrenia, there is believed to be an excess of dopamine activity in certain parts of the brain, which can lead to the symptoms of the disorder. By blocking dopamine activity at the D2 receptor, this compound is believed to reduce the symptoms of schizophrenia (Kapur et al., 2003).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is consistent with its mechanism of action as a dopamine D2 receptor antagonist (Kapur et al., 2003). This compound has also been shown to have anxiolytic and antidepressant effects in animal models (Meltzer et al., 2004).
实验室实验的优点和局限性
One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one is its high affinity and selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in schizophrenia and other psychiatric disorders. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies (Kapur et al., 2003).
未来方向
For research on 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one include investigating its potential use in the treatment of addiction and further exploring its safety and efficacy in humans.
合成方法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with isopropyl isocyanate to form the intermediate 4-fluorobenzyl isocyanate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, this compound. The synthesis has been described in detail in several research papers (Fischer et al., 2002; Rabiner et al., 2004).
科学研究应用
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one has been extensively studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. Several preclinical studies have shown that this compound has high affinity and selectivity for dopamine D2 receptors, which are believed to play a key role in the pathophysiology of schizophrenia (Kapur et al., 2003; Rabiner et al., 2004). This compound has also been shown to have a rapid onset of action and a long duration of effect, making it a promising candidate for the treatment of schizophrenia (Kapur et al., 2003).
属性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(pyridine-3-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)19-14-24(21(27)17-4-3-10-23-12-17)11-9-20(26)25(19)13-16-5-7-18(22)8-6-16/h3-8,10,12,15,19H,9,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYNXVPQDFISPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

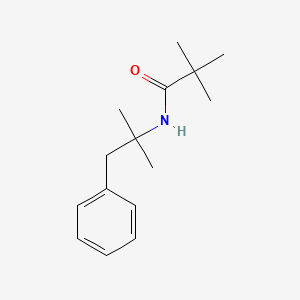
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5432884.png)
![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432918.png)
![2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)
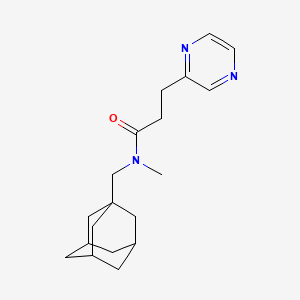
![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)
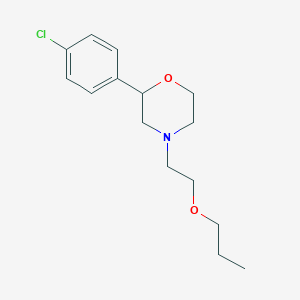
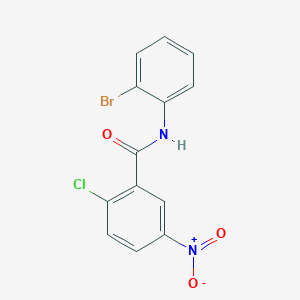
![2-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B5432998.png)